molecular formula C9H12N2O2 B13069215 3-Amino-4-hydroxy-N,N-dimethylbenzamide

3-Amino-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B13069215
M. Wt: 180.20 g/mol
InChI Key: NGQKLQBZUVIOQN-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of amino and hydroxyl groups on the benzene ring, along with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Amino-4-hydroxy-N,N-dimethylbenzamide involves the reaction of 3-hydroxy-4-amino-N,N-dimethylbenzamide with solid phosgene. This reaction simultaneously protects the amino and hydroxyl groups. The nitration reaction selectively introduces a nitro group, followed by hydrolysis deprotection to obtain the final product .

Industrial Production Methods

The industrial production of this compound typically involves the use of mature processes with readily available raw materials. The reaction conditions are mild, and the process is straightforward, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and hydroxyl groups on the benzene ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, quinones, and amino derivatives .

Scientific Research Applications

3-Amino-4-hydroxy-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with quorum sensing in bacteria, thereby inhibiting biofilm formation and bacterial communication .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N,N-dimethylbenzamide: Similar structure but lacks the hydroxyl group.

    3-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the amino group.

    N,N-Dimethylbenzamide: Lacks both the amino and hydroxyl groups.

Uniqueness

3-Amino-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-amino-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(13)6-3-4-8(12)7(10)5-6/h3-5,12H,10H2,1-2H3

InChI Key

NGQKLQBZUVIOQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)O)N

Origin of Product

United States

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